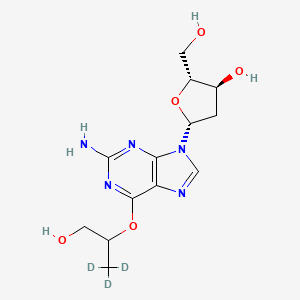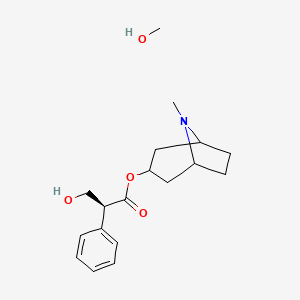
6-Hydroxyhyoscyamine (Mixture of Diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyhyoscyamine (Mixture of Diastereomers) is a derivative of hyoscyamine, a tropane alkaloid. This compound is a mixture of two diastereomers, 6R-Hydroxyhyoscyamine and 6S-Hydroxyhyoscyamine. It has a molecular formula of C17H23NO4 and a molecular weight of 305.37. The compound appears as a white to off-white sticky solid and is slightly soluble in chloroform, dimethyl sulfoxide, and methanol.
Métodos De Preparación
The synthetic routes for 6-Hydroxyhyoscyamine involve the hydroxylation of hyoscyamine. The reaction conditions typically include the use of specific catalysts and solvents to achieve the desired hydroxylation at the 6-position of the hyoscyamine molecule. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
6-Hydroxyhyoscyamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming the parent hyoscyamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Hydroxyhyoscyamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on muscarinic receptors.
Medicine: Research explores its potential therapeutic applications, including its anticholinergic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyhyoscyamine involves its interaction with muscarinic receptors, where it acts as an antagonist. This interaction inhibits the action of acetylcholine, leading to various physiological effects. The molecular targets include muscarinic receptors in the central and peripheral nervous systems, and the pathways involved are related to the inhibition of cholinergic signaling.
Comparación Con Compuestos Similares
6-Hydroxyhyoscyamine can be compared with other similar compounds such as:
Hyoscyamine: The parent compound, which lacks the hydroxyl group at the 6-position.
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Atropine: A racemic mixture of hyoscyamine, used for its anticholinergic effects.
The uniqueness of 6-Hydroxyhyoscyamine lies in its specific hydroxylation, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C18H27NO4 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
methanol;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3.CH4O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-2/h2-6,13-16,19H,7-11H2,1H3;2H,1H3/t13?,14?,15?,16-;/m1./s1 |
Clave InChI |
BQKFLIMLKQNBNA-ZQXFGJFASA-N |
SMILES isomérico |
CN1C2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3.CO |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


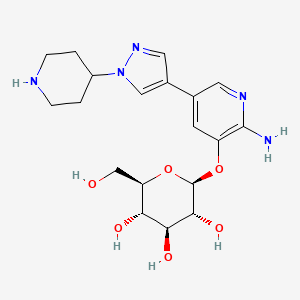
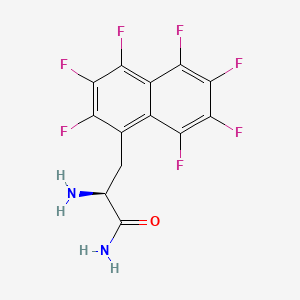
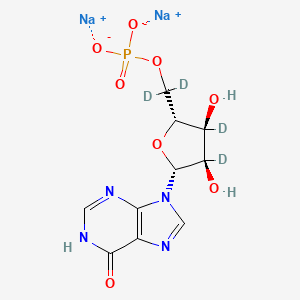
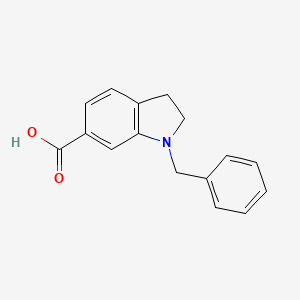

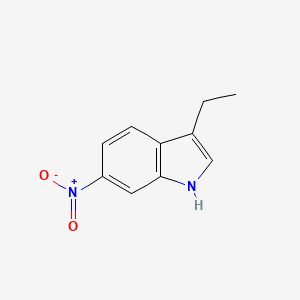
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol;(2R)-2-hydroxy-2-phenylacetic acid](/img/structure/B13846562.png)
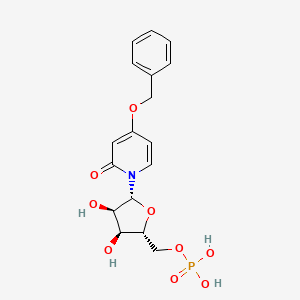
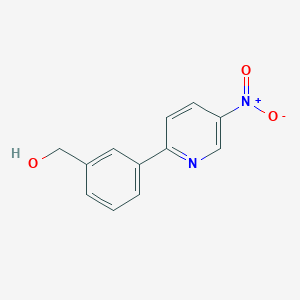
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
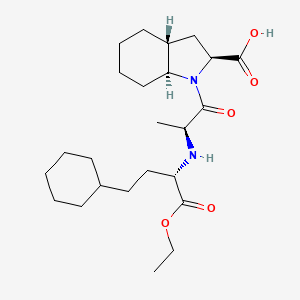
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)
